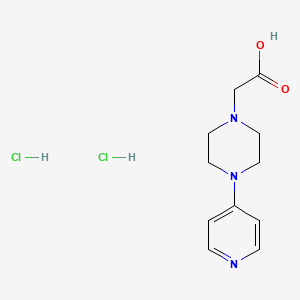

1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride

概要

説明

The compound “1-(4-Pyridyl)-4-carboxymethylpiperazine dihydrochloride” is a derivative of piperazine, which is a common structure in many pharmaceutical and chemical compounds . Piperazine derivatives have been widely studied due to their diverse biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperazine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

Supramolecular Chemistry

The study by Vishweshwar et al. (2002) explores the recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids, highlighting the role of (carboxyl)O-H...N(pyridine) and (pyridine)C-H...O(carbonyl) hydrogen bonds in controlling self-assembly in crystal structures. This investigation sheds light on the molecular features correlating with supramolecular synthons in pyridine and pyrazine carboxylic acids, offering insights for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives to assess their antimicrobial activity, revealing variable and modest activity against investigated strains of bacteria and fungi. This research demonstrates the potential of pyridine derivatives in developing antimicrobial agents, providing a foundation for further exploration in this domain (Patel, Agravat, & Shaikh, 2011).

Corrosion Inhibition

Paramasivam (2016) investigated the inhibitive action of 4-(pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide against corrosion of mild steel in hydrochloric acid. The study showed that the inhibition efficiency increases with the concentration of the inhibitor, suggesting its efficacy in protecting mild steel from corrosion. This research provides valuable insights into the development of effective corrosion inhibitors (Paramasivam, 2016).

作用機序

Target of Action

It is known that 1,4-dihydropyridines, a group of pyridine-based molecules, are known to be effective calcium channel blockers . They are used in conditions such as angina, hypertension, and myocardial infarction .

Mode of Action

1,4-dihydropyridines, which this compound may be related to, are known to inhibit calcium channels, gradually restricting calcium influx . This action leads to vasodilatory and cardiac depressant effects .

Biochemical Pathways

The inhibition of calcium channels by 1,4-dihydropyridines can affect various downstream effects, including hypotensive, antimicrobial, anticancer, anticoagulant, antioxidant, anticonvulsant, antimalarial, antiulcer, and neuroprotective effects .

Result of Action

The effects of 1,4-dihydropyridines, which this compound may be related to, include vasodilatory and cardiac depressant effects due to the inhibition of calcium channels .

Action Environment

It is known that the self-assembly of 1-(4-pyridyl) piperazine and inorganic ions or metal chloride in the hydrochloric acid medium can induce the formation of diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-pyridin-4-ylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-13-5-7-14(8-6-13)10-1-3-12-4-2-10;;/h1-4H,5-9H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTLTTZEEVOXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)

![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)

![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)

![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)

![(3As,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2916373.png)

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)

![2-(benzylthio)-N-cyclohexyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2916383.png)